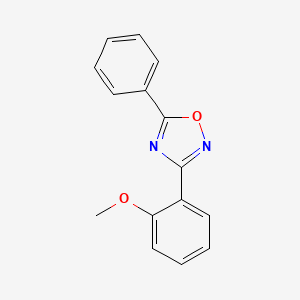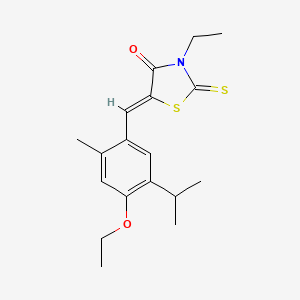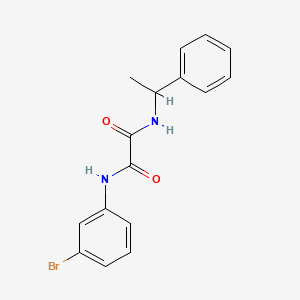
3-(2-methoxyphenyl)-5-phenyl-1,2,4-oxadiazole
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of oxadiazole derivatives involves cyclization reactions of hydrazides with carboxylic acids or their derivatives. A specific example related to our compound of interest, although not directly 3-(2-methoxyphenyl)-5-phenyl-1,2,4-oxadiazole, involves the synthesis of 2,5-bis(4-alkoxy-phenyl)-1,3,4-oxadiazoles, which were obtained from methy 4-hydroxybenzoate and 4-cyanophenol. The process employed acetylchloride in ethanol as a solvent, indicating the versatility and adaptability of the synthesis routes for oxadiazole compounds (Hu Yao-dong, 2013).
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives is characterized by their stability and unique arrangement, contributing to their diverse applications. For instance, methoxybenzyl and methoxyphenylethyl-1,3,4-oxadiazole-2(3H)-thiones exhibit distinct V-shaped and nearly planar configurations, respectively. These structural variations significantly impact their solid-state molecular packing and, by extension, their physicochemical properties (I. Khan, Aliya Ibrar, J. Simpson, 2014).
Chemical Reactions and Properties
Oxadiazoles undergo various chemical reactions, influenced by their electron-rich structure. They participate in corrosion inhibition by adsorbing on metal surfaces, indicating their potential as protective agents. For example, 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazoles have shown to be effective corrosion inhibitors, demonstrating a correlation between their inhibition efficiency and chemical structure (F. Bentiss et al., 2002).
Physical Properties Analysis
The physical properties of oxadiazole derivatives, including their melting points, solubility, and crystallinity, are closely related to their molecular structure. The crystal structure and Hirshfeld surface analysis of 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives reveal their solid-state interactions and stability, which are crucial for understanding their behavior in various applications (K. Kumara et al., 2017).
Wissenschaftliche Forschungsanwendungen
Anticonvulsant Activity
3-(2-Methoxyphenyl)-5-phenyl-1,2,4-oxadiazole derivatives have been explored for their anticonvulsant properties. A study by Tsitsa et al. (1989) synthesized various 1,3,4-oxadiazoles and tested them for anticonvulsant activity, revealing that specific compounds in this class demonstrated significant anticonvulsant potency (Tsitsa et al., 1989).
Luminescence and Chelate Complexes
The luminescence spectra of 5-aryl-3-methyl-1,2,4-oxadiazoles, including derivatives of 3-(2-methoxyphenyl)-5-phenyl-1,2,4-oxadiazole, have been investigated. Mikhailov et al. (2016) synthesized these compounds and their chelate complexes with zinc(II) and copper(II), finding that some exhibited high luminescence quantum yields, indicating potential applications in photoluminescent materials (Mikhailov et al., 2016).
Pharmacological Evaluation for Anticancer Activity
1,3,4-Oxadiazole derivatives, including those related to 3-(2-methoxyphenyl)-5-phenyl-1,2,4-oxadiazole, have been computationally and pharmacologically evaluated for their potential in cancer treatment. Faheem (2018) researched the toxicity, tumor inhibition, and anti-inflammatory actions of these compounds, suggesting their relevance in cancer therapy (Faheem, 2018).
Antibacterial Properties
Research by Rai et al. (2010) synthesized novel derivatives of 1,3,4-oxadiazoles and tested their antibacterial activity. The study found that certain derivatives exhibited significant antibacterial activity, highlighting their potential use in antimicrobial therapies (Rai et al., 2010).
Nonlinear Optical Characterization
Chandrakantha et al. (2011) synthesized 1,3,4-oxadiazole derivatives for nonlinear optical characterization. These studies suggest applications of these compounds in optoelectronics, particularly as optical limiters (Chandrakantha et al., 2011).
Corrosion Inhibition
Compounds related to 3-(2-methoxyphenyl)-5-phenyl-1,2,4-oxadiazole have been investigated for their use as corrosion inhibitors. Bouklah et al. (2006) studied the efficiency of such compounds in inhibiting steel corrosion in sulfuric acid media, finding high efficacy and suggesting industrial applications (Bouklah et al., 2006).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(2-methoxyphenyl)-5-phenyl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-18-13-10-6-5-9-12(13)14-16-15(19-17-14)11-7-3-2-4-8-11/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCTWQSIGJANDRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NOC(=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methoxyphenyl)-5-phenyl-1,2,4-oxadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[2-(4-fluorophenyl)-2-oxoethoxy]-7-methyl-4-propyl-2H-chromen-2-one](/img/structure/B4927244.png)
![2-{2-imino-3-[2-(4-morpholinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-1-(2-thienyl)ethanone dihydrobromide](/img/structure/B4927248.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-bicyclo[2.2.1]hept-2-ylpiperazine](/img/structure/B4927250.png)


![3-{[(2-methoxy-4-nitrophenyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4927274.png)
![2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(2-nitrophenyl)acetamide](/img/structure/B4927278.png)
![{1-[(2-methoxy-1-naphthyl)methyl]-2-pyrrolidinyl}methanol](/img/structure/B4927290.png)

![ethyl 1-{[1-(4-amino-1,2,5-oxadiazol-3-yl)-4-(methoxycarbonyl)-1H-1,2,3-triazol-5-yl]methyl}-4-piperidinecarboxylate](/img/structure/B4927300.png)
![2-({1-[3-(2,3-dihydro-1,4-benzodioxin-2-ylmethoxy)-2-hydroxypropyl]-4-piperidinyl}methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione hydrochloride](/img/structure/B4927301.png)
![1'-(3-ethoxy-4-methoxybenzyl)spiro[indene-1,4'-piperidine]](/img/structure/B4927323.png)
![3-(3,4-difluorophenyl)-5-(3-methyl-2-furoyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4927328.png)